![molecular formula C13H14FN3O B2371714 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 851882-55-8](/img/structure/B2371714.png)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
“3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine” is a compound that contains a 1,3,4-oxadiazole ring . This compound has shown various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . The compound’s molecular formula is C13H14FN3O, and its molecular weight is 247.2681632 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives often involves intra- and intermolecular reactions .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure .Chemical Reactions Analysis
The development of new medicinal substances to which microorganisms are sensitive often involves the synthesis of new molecules that contain a heterocyclic moiety . The motifs bearing the 1,3,4-oxadiazole ring constitute a large group of potential antimicrobial derivatives .Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including “3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine”, are being utilized in different ways as anticancer agents . They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents . They could be used in the development of new drugs to treat viral infections.
Antimalarial Applications
Piperidine derivatives are also being utilized as antimalarial agents . They could be used in the development of new drugs to treat malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown potential as antimicrobial and antifungal agents . They could be used in the development of new drugs to treat bacterial and fungal infections.
Antihypertension Applications
Piperidine derivatives are being utilized as antihypertension agents . They could be used in the development of new drugs to treat hypertension.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have shown potential as analgesic and anti-inflammatory agents . They could be used in the development of new drugs to treat pain and inflammation.
Anti-Alzheimer Applications
Piperidine derivatives are being utilized as anti-Alzheimer agents . They could be used in the development of new drugs to treat Alzheimer’s disease.
Antipsychotic Applications
Piperidine derivatives have shown potential as antipsychotic agents . They could be used in the development of new drugs to treat psychiatric disorders.
Future Directions
The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Researchers around the world are working on new molecules that would stop the development of resistance . Most often, newly formed compounds contain a heterocyclic moiety, and the motifs bearing the 1,3,4-oxadiazole ring constitute a large group of potential antimicrobial derivatives . Therefore, “3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine” and similar compounds may have promising potential as new drugs .
Mechanism of Action
Target of Action
The primary target of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is the metabotropic glutamate receptor subtype 5 (mGlu5) . This receptor plays a crucial role in the central nervous system, mediating the effects of the neurotransmitter glutamate .
Mode of Action
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine acts as a positive allosteric modulator (PAM) of the mGlu5 receptor . It enhances the response to glutamate, the natural ligand of the receptor . Specifically, it increases the response to a threshold concentration of glutamate (50 nM) by 9-fold in fluorometric Ca2+ assays .
Biochemical Pathways
The activation of mGlu5 receptors by 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine leads to an increase in intracellular calcium levels . This triggers a cascade of downstream effects, including the activation of extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB), both of which are critical for glutamate-mediated signal transduction mechanisms .
Pharmacokinetics
The related 1,2,4-oxadiazole derivatives are known to exhibit good hydrolytic and metabolic stability , which could potentially enhance the bioavailability of the compound.
Result of Action
The activation of mGlu5 receptors by 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has been associated with preclinical antipsychotic-like and procognitive activities . In animal models, it has been shown to reduce conditioned avoidance responding and decrease apomorphine-induced climbing, with little effect on stereotypy or catalepsy . It also blocked the locomotor activities induced by phencyclidine, apomorphine, and amphetamine . In cognition models, it increased novel object recognition and reduced impulsivity .
properties
IUPAC Name |
3-(4-fluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10/h3-6,10,15H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKBAAWTNGXQKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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